molecular formula C12H13FN2 B2409741 2-Fluoro-6-(piperidin-1-yl)benzonitrile CAS No. 646989-68-6

2-Fluoro-6-(piperidin-1-yl)benzonitrile

Cat. No.: B2409741
CAS No.: 646989-68-6
M. Wt: 204.248
InChI Key: YJYYPEGBLDGHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-(piperidin-1-yl)benzonitrile is an organic compound that features a fluorine atom, a piperidine ring, and a benzonitrile group

Scientific Research Applications

2-Fluoro-6-(piperidin-1-yl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound can be used in the development of new materials and chemicals.

Future Directions

The field of piperidine derivatives is a vibrant area of research, with new synthetic methods and applications being developed . The design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(piperidin-1-yl)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with piperidine under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution of the fluorine atom by the piperidine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Substitution Reactions: The piperidine ring can participate in further substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(morpholin-4-yl)benzonitrile: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-Fluoro-6-(pyrrolidin-1-yl)benzonitrile: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-Fluoro-6-(piperidin-1-yl)benzonitrile is unique due to the presence of the piperidine ring, which can enhance its pharmacokinetic properties and make it a valuable intermediate in the synthesis of various pharmaceutical compounds. The fluorine atom also contributes to its unique reactivity and potential biological activity .

Properties

IUPAC Name

2-fluoro-6-piperidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c13-11-5-4-6-12(10(11)9-14)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYYPEGBLDGHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,6-Difluorobenzonitrile (250 mg; 1.8 mmol) and piperidine (145 mg; 1.7 mmol) were mixed in DMF (5 mL) for 3 hours at RT. The solvent is removed under vacuum, and the resulting oil is dried under vacuum at 30° C. overnight to yield 152 milligrams of 2-fluoro-6-(piperidin-1-yl)benzonitrile.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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